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molecular formula C9H7NO2S2 B160318 (2-Benzothiazolylthio)acetic Acid CAS No. 6295-57-4

(2-Benzothiazolylthio)acetic Acid

Cat. No. B160318
M. Wt: 225.3 g/mol
InChI Key: ZZUQWNYNSKJLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583133B1

Procedure details

By operating in an analogous manner to the procedure described in Example 1, (E)-(6R,7R)-7-amino-3-[3-(4-hydroxy-piperidin-1-yl)-propenyl]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydroiodide was acylated with naphthalen-2-ylsulfanyl-acetic acid, with benzothiazol-2-ylsulfanyl-acetic acid, and with (3,5-dimethyl-phenylsulfanyl)-acetic acid, respectively, to give the following compounds as pale-yellow solids:

Identifiers

REACTION_CXSMILES
I.N[C@@H:3]1C(=O)N2[C@@H]1SCC(/C=C/CN1CCC(O)CC1)=C2C(O)=O.[CH:25]1[C:34]2[C:29](=CC=C[CH:33]=2)[CH:28]=[CH:27][C:26]=1[S:35][CH2:36][C:37]([OH:39])=[O:38].S1C2C=CC=CC=2N=C1SCC(O)=O>>[CH3:3][C:28]1[CH:27]=[C:26]([S:35][CH2:36][C:37]([OH:39])=[O:38])[CH:25]=[C:34]([CH3:33])[CH:29]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I.N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)O)\C=C\CN1CCC(CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)SCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)SCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)SCC(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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